![molecular formula C33H34N6 B14224978 (1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene) CAS No. 790674-47-4](/img/structure/B14224978.png)
(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene): is a complex organic compound characterized by its unique spirobi[fluorene] core and triazene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) typically involves a multi-step process:
Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobi[fluorene] structure.
Introduction of Triazene Groups: The triazene groups are introduced through a series of reactions involving diazotization and subsequent coupling with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The triazene groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or halogenated derivatives.
科学的研究の応用
Chemistry
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
作用機序
The mechanism of action of (1E,1’E)-1,1’-(9,9’-Spirobi[fluorene]-2,2’-diyl)bis(3,3-diethyltriaz-1-ene) involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
Spirobi[fluorene] Derivatives: Compounds with similar spirobi[fluorene] cores but different functional groups.
Triazene Compounds: Other triazene-containing compounds with varying substituents.
Uniqueness
Structural Complexity: The combination of spirobi[fluorene] and triazene groups in a single molecule is unique.
Versatility: The compound’s ability to participate in diverse chemical reactions and its wide range of applications make it distinct from other similar compounds.
特性
CAS番号 |
790674-47-4 |
|---|---|
分子式 |
C33H34N6 |
分子量 |
514.7 g/mol |
IUPAC名 |
N-[[2'-(diethylaminodiazenyl)-9,9'-spirobi[fluorene]-2-yl]diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C33H34N6/c1-5-38(6-2)36-34-23-17-19-27-25-13-9-11-15-29(25)33(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)33)35-37-39(7-3)8-4/h9-22H,5-8H2,1-4H3 |
InChIキー |
VAKOWOMFXVFUNP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)N=NC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)N=NN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


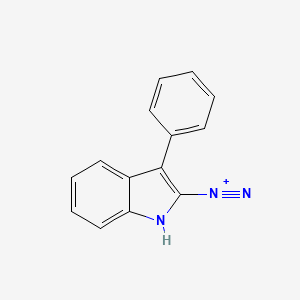
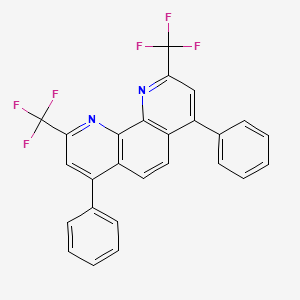
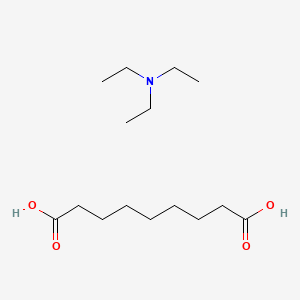

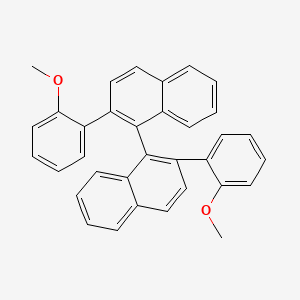
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)

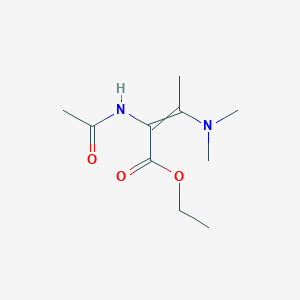
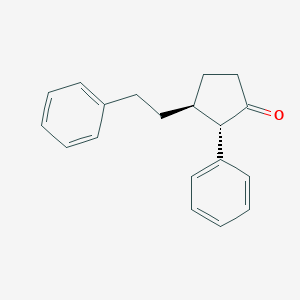
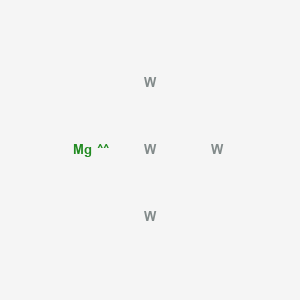

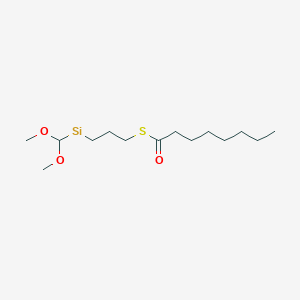

![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
